Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate
CAS No.:
VCID: VC10963567
Molecular Formula: C16H20F3NO2
Molecular Weight: 315.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a trifluoromethyl group attached to a benzyl substituent, which significantly influences its chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential applications in drug development. Key Features:
Synthesis Steps:
Biological Activity and ApplicationsEthyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate is investigated for its potential in medicinal chemistry, particularly for modulating biological targets such as receptors or enzymes. The trifluoromethyl group enhances its ability to interact with hydrophobic regions of proteins, which can lead to various pharmacological effects. Potential Applications:
Research Findings and Future DirectionsResearch into this compound involves understanding its mechanism of action and optimizing its structure for improved biological activity. This includes studying its interactions with specific molecular targets and evaluating its efficacy in preclinical models. Future Research Directions:
|
---|---|
Product Name | Ethyl 1-(3-Trifluoromethyl-benzyl)-piperidine-4-carboxylate |
Molecular Formula | C16H20F3NO2 |
Molecular Weight | 315.33 g/mol |
IUPAC Name | ethyl 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Standard InChI | InChI=1S/C16H20F3NO2/c1-2-22-15(21)13-6-8-20(9-7-13)11-12-4-3-5-14(10-12)16(17,18)19/h3-5,10,13H,2,6-9,11H2,1H3 |
Standard InChIKey | IHVQOYBQNLMUAB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES | CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F |
PubChem Compound | 765101 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume